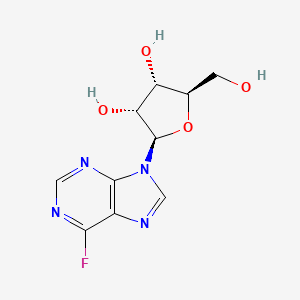

6-Fluoro-9-beta-d-ribofuranosylpurine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-9-beta-d-ribofuranosylpurine, also known as this compound, is a useful research compound. Its molecular formula is C10H11FN4O4 and its molecular weight is 270.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antiviral Activity

6-Fluoro-9-beta-D-ribofuranosylpurine has shown promising antiviral properties. Studies indicate that it effectively inhibits the replication of several viruses, including HIV and hepatitis viruses. For example, a study demonstrated that this compound could inhibit HIV replication in vitro, suggesting its potential as an antiviral therapeutic agent.

Table 1: Summary of Antiviral Studies

| Virus Type | Inhibition Mechanism | Reference |

|---|---|---|

| HIV | Inhibition of viral replication | |

| Hepatitis B | Interference with viral polymerase | |

| Rift Valley Fever | Enhanced survival in infected models |

Antitumor Activity

Research has also highlighted the antitumor effects of this compound. In preclinical models, it exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development as an anticancer drug .

Case Study: Efficacy Against Cancer Cell Lines

In a series of experiments, this compound was tested on HeLa and HL-60 cells, showing approximately 70% growth inhibition at a concentration of 10 µM. This highlights its potential as a therapeutic agent in oncology .

Biochemical Properties and Enzyme Interaction

The compound is a substrate for various enzymes, including adenosine deaminase and adenosine kinase. Its metabolic pathways have been studied extensively, revealing that it can be converted into active metabolites that exhibit biological activity. For instance, in L1210 cells, the compound was metabolized to produce 8-aminoinosine monophosphate, which has implications for its pharmacological effects .

Table 2: Enzymatic Activity of this compound

| Enzyme | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Adenosine Deaminase | Deamination | Formation of inosine derivatives | |

| Adenosine Kinase | Phosphorylation | Active triphosphate derivative |

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that enhance its yield and purity. Recent studies have focused on its reactivity in cross-coupling reactions, particularly with various nucleophiles. The compound has been shown to be an excellent substrate for SNAr (nucleophilic aromatic substitution) reactions with oxygen, sulfur, and amine nucleophiles .

Table 3: Reactivity Comparisons in Synthesis

| Substrate Type | Reaction Yield (%) | Reference |

|---|---|---|

| This compound | Highest among halopurines | |

| 6-Chloro-9-beta-D-ribofuranosylpurine | Moderate yield | |

| 6-Iodo-9-beta-D-ribofuranosylpurine | Variable yield |

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising avenues:

- Development of Antiviral Therapies : Continued exploration of its mechanism against various viral infections could lead to new antiviral drugs.

- Cancer Treatment Innovations : Investigating combination therapies with existing chemotherapeutics may enhance its efficacy against resistant cancer types.

- Biochemical Pathway Elucidation : Further studies on its metabolic pathways could reveal novel targets for drug development.

化学反应分析

Enzymatic Reactions

6-Fluoro-9-β-D-ribofuranosylpurine serves as a substrate for key enzymes in nucleotide metabolism:

-

Adenosine deaminase : Converts the compound to 6-fluoro-9-β-D-ribofuranosylinosine via deamination at the C6 position .

-

Adenosine kinase : Phosphorylates the nucleoside to its monophosphate derivative (6-fluoro-9-β-D-ribofuranosylpurine monophosphate) .

In L1210 leukemia cells:

| Metabolic Pathway | Product Formed | Inhibitor Used | Effect on Cytotoxicity |

|---|---|---|---|

| AMP deaminase action | 8-Aminoinosine monophosphate (4b) | Coformycin | Potentiation |

| Direct phosphorylation | Triphosphate derivative | Pentostatin | No effect |

Coformycin increased intracellular triphosphate levels by 2.3-fold while reducing 4b concentrations by 78% .

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C6-fluoro group exhibits high electrophilicity, enabling efficient substitutions under mild conditions :

Comparative Reactivity in SNAr Reactions

| Nucleophile Type | Reaction Conditions | Yield (%) | Relative Reactivity (vs. Cl/Br/I) |

|---|---|---|---|

| Oxygen (e.g., H2O) | pH 7.4, 25°C, 1 hr | 98 | F > Cl > Br > I |

| Sulfur (e.g., NaSH) | EtOH, 50°C, 30 min | 95 | F > Cl > Br > I |

| Aliphatic amine | NH3/MeOH, 55°C, 2 hr | 89 | F > Cl > Br > I |

| Aromatic amine | Aniline/TFA, 25°C, 6 hr | 82 | F > Cl > Br > I |

Key findings:

-

6-Fluoro derivatives react 10–50× faster than chloro/bromo/iodo analogues in SNAr .

-

Trifluoroacetic acid (TFA) catalyzes reactions with weakly nucleophilic aromatic amines by protonating the purine ring .

Transition Metal-Catalyzed Cross-Coupling Reactions

While less common than iodo/chloro analogues, 6-fluoro derivatives participate in couplings under optimized conditions:

Palladium-Mediated Reactions

| Reaction Type | Catalyst System | Coupling Partner | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, toluene | 4-Methoxyphenylboronic acid | 68 |

| Negishi | Pd2(dba)3, ZnCl2, THF | Benzylzinc chloride | 55 |

Limitations:

-

Requires electron-deficient aryl/alkyl partners to offset lower leaving-group ability of fluorine.

-

Reaction times (8–12 hr) are 3× longer than for 6-iodo analogues .

Stability Under Physiological Conditions

The glycosidic bond remains intact at pH 7.4 (t1/2 > 72 hr), but acid-catalyzed hydrolysis occurs in:

| Condition | Degradation Product | t1/2 (hr) |

|---|---|---|

| 0.1 M HCl, 25°C | 6-Fluoropurine + D-ribose | 2.1 |

| 0.1 M TFA, 25°C | 6-Fluoropurine + D-ribose | 4.7 |

属性

CAS 编号 |

24784-69-8 |

|---|---|

分子式 |

C10H11FN4O4 |

分子量 |

270.22 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-(6-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H11FN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 |

InChI 键 |

XUWVYBQIKCVCEH-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(C(=N1)F)N=CN2C3C(C(C(O3)CO)O)O |

手性 SMILES |

C1=NC2=C(C(=N1)F)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

规范 SMILES |

C1=NC2=C(C(=N1)F)N=CN2C3C(C(C(O3)CO)O)O |

同义词 |

6-fluoro-9-beta-d-ribofuranosylpurine 6-fluorouracil |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。